molecular formula C23H26N4O5 B2467078 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 1797584-52-1

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No. B2467078
CAS RN: 1797584-52-1
M. Wt: 438.484
InChI Key: MFMKELJPENGVHF-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H26N4O5 and its molecular weight is 438.484. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Activity

  • The compound has been synthesized, and its structure was characterized using H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. It exhibited moderate herbicidal and fungicidal activities, indicating its potential use in agriculture and plant protection (Hu Jingqian et al., 2016).

Reactions with Chromone-Carboxylic Esters

  • The compound reacts under basic conditions to yield products of cyclopropanation of the chromone 2,3-double bond. This reaction is significant in the field of organic chemistry for the synthesis of complex molecules (I. D. Dicker et al., 1984).

Antibacterial, Antiurease, and Antioxidant Activities

  • A series of compounds including the title compound were evaluated for their antibacterial, antiurease, and antioxidant activities. The results showed effective antiurease and antioxidant activities, suggesting potential applications in medical and pharmaceutical research (B. B. Sokmen et al., 2014).

Mechanistic Dichotomy in Cyclization

  • The cyclization of related compounds under thermal and copper-mediated conditions has been studied, offering insights into chemical reactions important for synthetic chemistry (D. Kimball et al., 2002).

Synthesis of Dibenzofurandiols

  • The compound has been used in the synthesis of dibenzofurandiols, a process significant in organic synthesis and potentially in pharmaceuticals (C. Carvalho et al., 1984).

Oxidation of Tetrahydrobenzofurans

  • The oxidation of tetrahydrobenzofurans, including the title compound, has been explored, which is crucial for understanding chemical transformations in organic synthesis (A. Lévai et al., 2002).

Rearrangement of 3-Aza-8-Oxatricyclooctanone Acetals

  • The compound's reactions in the presence of protic acids have been studied, leading to protected amines. This research is significant in the field of organic chemistry, particularly in the synthesis of amines (C. Nativi et al., 1989).

Pharmacological Activities of Furanyl Derivatives

  • Furanyl compounds derived from the compound have been assessed for anti-inflammatory activities and antioxidative effects in various in vitro models. This research is crucial for the development of new pharmacological agents (Fasina Makkar & K. Chakraborty, 2018).

properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-23(2)13-15-5-3-6-17(20(15)32-23)31-14-19(28)24-10-11-26-22(29)27(16-8-9-16)21(25-26)18-7-4-12-30-18/h3-7,12,16H,8-11,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKELJPENGVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

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